12-Methyl-5-dehydrohorminone
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Overview
Description
12-methyl-5-dehydrohorminone is an abietane diterpenoid that is 5-dehydrohorminone in which the hydroxy group at position 12 is replaced by a methoxy group. Isolated from the roots of Salvia multicaulis, it exhibits antitubercular activity. It has a role as a metabolite and an antitubercular agent. It is an abietane diterpenoid, an enol ether, a secondary alcohol and a member of p-quinones. It derives from a horminone.
Scientific Research Applications
Application in Inflammatory Bowel Disease
A study explored the use of dehydroepiandrosterone (DHEA), a steroid hormone related to 12-Methyl-5-dehydrohorminone, in treating inflammatory bowel disease. It was found that DHEA could inhibit nuclear factor‐κB and the secretion of interleukin‐6 and interleukin‐12, which are critical in inflammatory processes. This suggests potential applications for this compound in similar contexts (Andus et al., 2003).
Detection of Hormonal Activity in Prohormones
Research on the indirect hormonal activity of prohormones, including DHEA, has been conducted to detect their presence in feed supplements. This is achieved through an in vitro assay that mimics in vivo metabolic activation, highlighting the relevance of this compound in understanding the bioactivation and hormonal activity of prohormones (Rijk et al., 2008).
Identification of Novel Compounds
Research on Illicium micranthum led to the discovery of new prenylated C6–C3 compounds, related to this compound. These compounds were evaluated for their acetylcholinesterase inhibition activity, which is significant for treating diseases like Alzheimer's (Liu et al., 2018).
Anti-Tuberculosis Applications
A systematic review identified this compound as one of the potent anti-tuberculosis phytochemicals. This compound displayed minimum inhibitory concentrations indicating its potential as an anti-tuberculosis agent (Swain et al., 2021).
Role in Coronary Artery Relaxation
Dihydrotanshinone, a component similar to this compound, was studied for its relaxant effect on rat-isolated coronary arteries. It was found that this compound relaxes coronary artery rings, suggesting potential cardiovascular applications (Lam et al., 2008).
Synthesis and Characterization of Derivatives
Research into the chemical synthesis of derivatives, including this compound, has been instrumental in creating new antitumor agents with promising preclinical properties (Rivkin et al., 2004).
Epigenetic Regulation Studies
Studies on the epigenetic regulation of enzymes like 11 beta-hydroxysteroid dehydrogenase type 2, which are involved in steroid hormone metabolism, highlight the importance of compounds like this compound in understanding the epigenetic factors in hormone regulation (Alikhani-Koopaei et al., 2004).
Neurochemical Effects Study
Research on designer drugs like methylone, structurally related to this compound, has explored their long-term cognitive and neurochemical effects. This research helps understand the impact of such compounds on brain function (den Hollander et al., 2013).
Properties
Molecular Formula |
C21H28O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4bS,10R)-10-hydroxy-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,10-tetrahydrophenanthrene-1,4-dione |
InChI |
InChI=1S/C21H28O4/c1-11(2)14-17(23)15-12(22)10-13-20(3,4)8-7-9-21(13,5)16(15)18(24)19(14)25-6/h10-12,22H,7-9H2,1-6H3/t12-,21+/m1/s1 |
InChI Key |
RUONQJYGQKYSSL-GTJPDFRWSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=O)C2=C(C1=O)[C@@H](C=C3[C@@]2(CCCC3(C)C)C)O)OC |
SMILES |
CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)O)OC |
Canonical SMILES |
CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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